Sphinganine 1-phosphate

Description

Properties

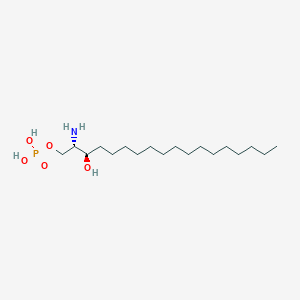

IUPAC Name |

[(2S,3R)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEDRJPUIRMZMP-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313490 | |

| Record name | Sphinganine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sphinganine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19794-97-9 | |

| Record name | Sphinganine 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19794-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphinganine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sphinganine 1-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Sphinganine and Sphingosine 1-Phosphate Synthesis Pathway in Mammalian Cells

Abstract

Sphingosine 1-phosphate (S1P) is a potent, bioactive signaling sphingolipid that plays a critical role in a multitude of cellular processes, including proliferation, survival, migration, and inflammation.[1][2] Its precursor, sphinganine (dihydrosphingosine), is a key intermediate in the de novo synthesis of all sphingolipids. The intracellular and extracellular concentrations of S1P are tightly regulated through a balance of synthesis, degradation, and transport. This technical guide provides a comprehensive overview of the S1P synthesis pathway in mammalian cells, details its downstream signaling cascades, presents quantitative data, and offers detailed experimental protocols for its study.

The Core Synthesis and Metabolic Pathway of S1P

The generation of sphinganine 1-phosphate and the more extensively studied sphingosine 1-phosphate is an integral part of sphingolipid metabolism. This pathway involves both de novo synthesis and recycling pathways.

De Novo Synthesis of Sphingolipids

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) .[3] This produces 3-ketosphinganine, which is rapidly reduced to sphinganine (also known as dihydrosphingosine).[3][4] Sphinganine can then be acylated by ceramide synthases to form dihydroceramide, which is subsequently desaturated to form ceramide, a central hub in sphingolipid metabolism.[3]

The Role of Sphingosine Kinases (SphK)

The final and rate-limiting step in S1P synthesis is the phosphorylation of sphingosine, and similarly sphinganine, by the action of sphingosine kinases (SphKs) .[1][5] Mammalian cells express two major isoforms of this enzyme, SphK1 and SphK2, which, despite catalyzing the same reaction, have distinct subcellular localizations and often opposing biological functions.[4][6][7]

-

Sphingosine Kinase 1 (SphK1): Predominantly found in the cytoplasm, SphK1 translocates to the plasma membrane upon activation by various stimuli such as growth factors and cytokines.[1][4][8] It is generally considered to be pro-survival and pro-proliferative.[6][7]

-

Sphingosine Kinase 2 (SphK2): This isoform is primarily localized within the nucleus, mitochondria, and endoplasmic reticulum.[1][9][10] In contrast to SphK1, SphK2 is often associated with pro-apoptotic functions and the inhibition of cell growth.[6][7]

Degradation and Regulation of S1P Levels

The cellular concentration of S1P is meticulously controlled. S1P can be irreversibly degraded by S1P lyase , an ER-resident enzyme, into ethanolamine phosphate and hexadecenal.[9][10] Alternatively, the phosphorylation can be reversed by S1P phosphatases (SPPs) , which dephosphorylate S1P back to sphingosine.[3][9][11] This tight regulation maintains the dynamic balance between S1P and ceramide, often referred to as the "sphingolipid rheostat," which can determine a cell's fate.

Downstream Signaling of S1P

While S1P has intracellular targets, its most well-characterized functions are mediated extracellularly.[2][12] After synthesis, S1P is exported from the cell via transporters like Spinster homolog 2 (Spns2) and members of the ATP-binding cassette (ABC) transporter family.[9] Extracellular S1P then acts as a ligand for a family of five high-affinity G protein-coupled receptors (GPCRs), named S1P1 through S1P5.[2][3][13]

Binding of S1P to these receptors initiates diverse downstream signaling cascades, as each receptor subtype couples to different heterotrimeric G proteins (Gi, Gq, G12/13).[2][13] These signaling events regulate critical cellular functions:

-

S1P1: Couples exclusively to Gi, leading to the activation of the PI3K-Akt pathway and the GTPase Rac, which promotes cell survival and migration.[13]

-

S1P2 and S1P3: Couple to Gi, Gq, and G12/13. This activates Rho, leading to stress fiber formation, and phospholipase C (PLC), which modulates intracellular calcium levels.[13][14]

-

S1P4 and S1P5: Have more restricted expression patterns, primarily in the immune and nervous systems, respectively.[14]

Quantitative Data

Precise quantification of S1P pathway components is crucial for research and diagnostics. The following tables summarize key quantitative parameters.

Table 1: S1P Concentrations in Human Blood Fractions

| Sample Type | S1P Concentration Range (µM) | Reference |

| Plasma (EDTA) | 0.5 - 1.2 | [15] |

| Serum | 1.4 - 1.8 | [15] |

| Plasma (Citrate) | Slightly lower than EDTA/Li-hep | [15] |

| Note: Serum concentrations are significantly higher due to the release of S1P from platelets during coagulation.[15][16] |

Table 2: Kinetic Parameters of Human Sphingosine Kinases

| Enzyme | Substrate | Km (µM) | Notes | Reference |

| SphK1 | Sphingosine | ~5 - 10 | Measured using FlashPlate or TLC-based assays. | [17] |

| SphK2 | Sphingosine | ~5 - 12 | Similar affinity to SphK1 for sphingosine. | [17] |

| SphK2 | FTY720 | ~10 | FTY720 is a known substrate for SphK2. | [17] |

Experimental Protocols

Protocol: Sphingosine Kinase Activity Assay (Radiometric Method)

This protocol is adapted from established radiometric assays used to measure SphK activity in cell lysates or with purified enzymes.[17][18][19]

1. Materials:

-

SphK Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 10% glycerol, and protease/phosphatase inhibitors.

-

Substrate: D-erythro-sphingosine (prepare a 1 mM stock in ethanol).

-

Radiolabel: [γ-³²P]ATP or [γ-³³P]ATP (10 μCi/μL).

-

Enzyme Source: Purified recombinant SphK1/SphK2 or cell/tissue lysate.

-

Stop Solution: 1 M KCl, 2 N HCl.

-

Extraction Solvents: Chloroform, Methanol.

-

TLC Plate: Silica Gel 60 Å.

-

TLC Mobile Phase: 1-butanol/acetic acid/water (3:1:1, v/v/v).

2. Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL final volume, add:

-

25 µL of 2x SphK Assay Buffer.

-

5 µL of enzyme source (e.g., 2-10 µg of cell lysate protein).

-

5 µL of sphingosine (final concentration 5-50 µM).

-

Add water to a volume of 45 µL.

-

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding 5 µL of [γ-³²P]ATP (final concentration 10-50 µM, ~1 µCi per reaction).

-

Incubate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 20 µL of 1 N HCl.

-

Add 100 µL of chloroform/methanol (1:1, v/v). Vortex thoroughly.

-

Centrifuge at 14,000 x g for 5 minutes to separate phases.

-

Carefully collect the lower organic phase, which contains the lipid products.

-

Spot the collected organic phase onto a TLC plate.

-

Develop the TLC plate using the 1-butanol/acetic acid/water mobile phase until the solvent front is near the top.

-

Dry the plate and visualize the radiolabeled S1P product using autoradiography or a phosphorimager.

-

Quantify the spot intensity relative to a standard curve to determine enzyme activity.

Protocol: Quantification of S1P by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of S1P in biological samples.[16][20][21]

1. Materials:

-

Biological Sample: Plasma, serum, cell pellets, or tissue homogenates.

-

Internal Standard (IS): C17-S1P or d7-S1P (deuterium-labeled S1P).

-

Extraction Solvent: Acidified butanol or methanol.[22]

-

LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column.

-

Mass Spectrometer: Triple quadrupole (QqQ) or Q-Tof mass spectrometer capable of Multiple Reaction Monitoring (MRM).[20][21]

2. Workflow:

References

- 1. Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate signalling in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate phosphohydrolase in regulation of sphingolipid metabolism and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 5. Sphingosine 1-phosphate: synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 11. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine 1-phosphate signalling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation [pubmed.ncbi.nlm.nih.gov]

- 17. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. academic.oup.com [academic.oup.com]

A Technical Guide on Sphinganine-1-Phosphate Metabolism and Degradation In Vivo

This guide provides an in-depth overview of the core metabolic pathways of sphinganine-1-phosphate (SFA1P), intended for researchers, scientists, and professionals in drug development. It covers the synthesis and degradation of SFA1P, presents quantitative data on key enzymes, and details experimental protocols for their analysis.

Core Metabolism and Degradation Pathways

Sphinganine-1-phosphate is a bioactive sphingolipid that, along with its more studied analog sphingosine-1-phosphate (S1P), plays a role in various cellular processes. Its metabolism is tightly regulated by a series of enzymatic reactions.

Synthesis of Sphinganine-1-Phosphate

The synthesis of SFA1P begins with the de novo synthesis of sphingolipids.[1][2] The initial and rate-limiting step is the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) , located in the endoplasmic reticulum.[3][4] This produces 3-ketosphinganine, which is then reduced to sphinganine (also known as dihydrosphingosine) by 3-ketosphinganine reductase .[1][2]

Sphinganine is subsequently phosphorylated to form sphinganine-1-phosphate. This critical phosphorylation step is catalyzed by sphingosine kinases (SphK) , of which there are two main isoforms, SphK1 and SphK2.[5][6][7] These kinases utilize ATP to phosphorylate the primary hydroxyl group of sphinganine.[8] While they catalyze the same reaction, SphK1 and SphK2 exhibit different tissue distributions and subcellular localizations, suggesting distinct physiological roles.[7][8][9] SphK1 is primarily cytosolic and translocates to the plasma membrane upon activation, whereas SphK2 is found mainly in the nucleus, mitochondria, and endoplasmic reticulum.[6][8][9]

Degradation of Sphinganine-1-Phosphate

The irreversible degradation of SFA1P is a key control point in sphingolipid metabolism and represents the only exit point from the pathway.[10][11] This catabolic step is carried out by the enzyme sphingosine-1-phosphate lyase (SGPL1) , an enzyme dependent on pyridoxal 5'-phosphate.[6][12] SGPL1 is located on the cytosolic face of the endoplasmic reticulum.[3][13]

SGPL1 catalyzes the cleavage of SFA1P between its C2 and C3 carbons, yielding two products: phosphoethanolamine and a long-chain aldehyde, in this case, hexadecanal .[6][12][13][14] These products can then be utilized in other metabolic pathways, such as the synthesis of phospholipids.[11]

Alternatively, SFA1P can be reversibly dephosphorylated back to sphinganine by the action of S1P phosphatases (SGPPs) , which are also located in the endoplasmic reticulum.[13][15] This allows for the recycling of sphinganine back into the sphingolipid synthesis pathway, a process often referred to as the "salvage pathway".[3][10][12]

Caption: Metabolic pathway of sphinganine-1-phosphate (SFA1P) synthesis and degradation.

Quantitative Data on Key Enzymes

The kinetics of the enzymes involved in SFA1P metabolism are crucial for understanding the regulation of its levels in vivo. While specific kinetic data for sphinganine and SFA1P are less abundant than for sphingosine and S1P, the key enzymes are known to act on both substrates.

| Enzyme | Substrate | Apparent K_m_ (µM) | Tissue/Cell Source | Comments |

| Sphingosine Kinase 1 (SphK1) | Sphingosine | 5 - 10 | Mouse Kidney Lysates, Purified enzyme | Sphinganine is also a substrate.[16] |

| Sphingosine Kinase 2 (SphK2) | Sphingosine | 10 - 20 | Purified enzyme | Sphinganine is also a substrate.[16] |

| S1P Lyase (SGPL1) | C17-Sa1P | 2.68 | Mouse Embryonal Carcinoma Cells | Dihydrosphingosine-1-phosphate (Sa1P) is structurally equivalent to SFA1P.[17] |

Note: The table summarizes available kinetic data. Values can vary depending on assay conditions, purity of the enzyme, and the biological source.

Experimental Protocols

Analyzing SFA1P metabolism requires specific and sensitive assays to measure enzyme activities and quantify lipid levels.

Sphingosine Kinase (SphK) Activity Assay

This protocol measures the phosphorylation of sphinganine to SFA1P.

-

Principle : The most common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into SFA1P.[16][18] The resulting radiolabeled SFA1P is then separated from the unreacted [γ-³²P]ATP and quantified.

-

Methodology :

-

Reaction Setup : A reaction mixture is prepared containing a buffer (e.g., 50 mM HEPES, pH 7.4), MgCl₂, cell lysate or purified SphK, and the substrate, sphinganine.[18]

-

Initiation : The reaction is initiated by the addition of [γ-³²P]ATP.[18]

-

Incubation : The mixture is incubated at 37°C for a specified time (e.g., 20-60 minutes).

-

Termination & Lipid Extraction : The reaction is stopped, and lipids are extracted using an acidic organic solvent mixture (e.g., chloroform/methanol).[16][18]

-

Separation : The extracted lipids are separated using thin-layer chromatography (TLC).[16][19]

-

Quantification : The TLC plate is exposed to a phosphor screen, and the radiolabeled SFA1P spot is visualized and quantified.[19]

-

-

Alternative Methods : Non-radioactive methods using fluorescently labeled substrates (e.g., NBD-sphingosine) or luminescence-based assays that measure ATP depletion are also available.[20][21]

Caption: Experimental workflow for a radiometric Sphingosine Kinase (SphK) activity assay.

S1P Lyase (SGPL1) Activity Assay

This protocol measures the degradation of SFA1P.

-

Principle : Assays for SGPL1 typically monitor the formation of one of its products. A sensitive method uses a fluorescently labeled SFA1P analog (e.g., NBD-S1P) and measures the appearance of the fluorescent aldehyde product.[22][23][24]

-

Methodology :

-

Substrate : A fluorescent SFA1P analog is used as the substrate.

-

Reaction : The substrate is incubated with a protein source containing SGPL1 (e.g., cell or tissue homogenates).

-

Extraction : The reaction is stopped, and lipids are extracted. The fluorescent aldehyde product partitions into the organic phase, while the unreacted substrate remains in the aqueous phase.[22]

-

Separation & Quantification : The extracted aldehyde product is separated by HPLC and quantified using a fluorescence detector.[17][22] An internal standard can be used to control for extraction efficiency.[22]

-

Quantification of SFA1P by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of sphingolipids from biological samples.[25][26]

-

Principle : This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry to accurately measure SFA1P levels.

-

Methodology :

-

Sample Preparation : Biological samples (e.g., plasma, tissue homogenates) are spiked with a deuterated internal standard (e.g., d7-S1P).[25]

-

Lipid Extraction : Lipids are extracted from the sample, typically using a protein precipitation step with methanol followed by a liquid-liquid extraction with chloroform under acidic or alkaline conditions.[26][27]

-

LC Separation : The lipid extract is injected into an HPLC system, where SFA1P is separated from other lipids on a C18 reversed-phase column.[26][28]

-

MS/MS Detection : The separated lipids are ionized (typically via electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for SFA1P and the internal standard are monitored for precise quantification.[26][29]

-

References

- 1. portlandpress.com [portlandpress.com]

- 2. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 3. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 8. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 10. Sphingosine 1-Phosphate Lyase Deficiency Disrupts Lipid Homeostasis in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 21. caymanchem.com [caymanchem.com]

- 22. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. merckmillipore.com [merckmillipore.com]

- 25. mdpi.com [mdpi.com]

- 26. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 27. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]

- 28. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Intracellular and Extracellular Actions of Sphinganine-1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinganine-1-phosphate (SA1P), a bioactive sphingolipid metabolite, operates through a dual-action mechanism, exerting significant influence both within the cell and in the extracellular environment. While structurally similar to the more extensively studied sphingosine-1-phosphate (S1P), emerging evidence suggests both overlapping and distinct roles for SA1P in cellular signaling. This technical guide provides a comprehensive overview of the intracellular and extracellular actions of SA1P, with a comparative analysis to S1P. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the pertinent signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Dual Life of Sphinganine-1-Phosphate

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical players in a complex network of cellular signaling. Among these, the phosphorylated sphingoid bases, sphinganine-1-phosphate (SA1P) and sphingosine-1-phosphate (S1P), have garnered significant attention for their pleiotropic effects on cell proliferation, survival, migration, and inflammation.[1][2] SA1P is synthesized intracellularly from sphinganine, an intermediate in the de novo synthesis of ceramides, through the action of sphingosine kinases (SphK1 and SphK2).[3] Its fate is governed by a delicate balance between synthesis, degradation by S1P lyase and dephosphorylation by S1P phosphatases, and transport out of the cell.[4][5]

This guide delineates the two primary modes of SA1P action:

-

Extracellular Action: SA1P is exported into the extracellular milieu where it functions as a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P receptors 1-5 (S1PR1-5).[6]

-

Intracellular Action: SA1P can also act as a second messenger within the cell, directly interacting with and modulating the function of various intracellular proteins.[7][8]

Understanding the distinct and overlapping actions of SA1P and S1P is crucial for the development of targeted therapeutics for a range of diseases, including autoimmune disorders, cancer, and fibrosis.

Quantitative Data: A Comparative Look at SA1P and S1P

The biological effects of SA1P and S1P are intrinsically linked to their concentrations and their affinities for their respective receptors. This section presents a summary of key quantitative data to facilitate comparison.

Table 1: Comparative Binding Affinities (Ki/Kd in nM) and Functional Potencies (EC50 in nM) of Sphinganine-1-Phosphate (SA1P) and Sphingosine-1-Phosphate (S1P) for S1P Receptors

| Receptor | Ligand | Binding Affinity (Ki/Kd in nM) | Functional Potency (EC50 in nM) |

| S1PR1 | S1P | 8.1[9] | ~13[10] |

| SA1P (DHS1P) | Similar to S1P[1][6] | Similar to S1P[11] | |

| S1PR2 | S1P | 27 | 3.8 - 8.9 |

| SA1P (DHS1P) | Similar to S1P[1] | Similar to S1P[11] | |

| S1PR3 | S1P | 23 | - |

| SA1P (DHS1P) | Similar to S1P[1] | Similar to S1P[11] | |

| S1PR4 | S1P | 63 | - |

| SA1P (DHS1P) | Higher than S1P | - | |

| S1PR5 | S1P | - | - |

| SA1P (DHS1P) | Similar to S1P[1] | Similar to S1P[11] |

Note: SA1P is also referred to as dihydrosphingosine-1-phosphate (DHS1P) in the literature. Data for direct side-by-side comparisons are limited, with many sources stating "similar affinity" without providing specific values.

Table 2: Typical Concentrations of S1P in Biological Fluids

| Biological Fluid | Concentration Range |

| Plasma | 0.2 - 0.5 µM[6] |

| Serum | 1 - 5 µM[6] |

| Lymph | High nanomolar to low micromolar |

| Tissues | Low (gradient vs. blood/lymph)[5] |

Extracellular Actions of Sphinganine-1-Phosphate: Receptor-Mediated Signaling

Once transported out of the cell, SA1P, like S1P, acts as a potent signaling molecule by binding to the S1P receptors (S1PR1-5). These receptors are coupled to various heterotrimeric G proteins, leading to the activation of a diverse array of downstream signaling pathways that regulate numerous cellular processes.[12]

S1P Receptor Coupling and Downstream Pathways

The five S1P receptors exhibit differential coupling to G proteins, resulting in distinct cellular responses:

-

S1PR1: Primarily couples to Gi/o, leading to the activation of the PI3K-Akt pathway, Rac activation, and inhibition of adenylyl cyclase. This pathway is crucial for cell survival, migration, and endothelial barrier function.

-

S1PR2: Couples to Gi/o, Gq/11, and G12/13. Activation of G12/13 leads to Rho activation and subsequent stress fiber formation, which can inhibit cell migration.

-

S1PR3: Couples to Gi/o, Gq/11, and G12/13, activating PLC, increasing intracellular calcium, and activating Rho.

-

S1PR4: Couples to Gi/o and G12/13.

-

S1PR5: Couples to Gi/o and G12/13.

The specific combination of S1P receptors expressed on a given cell type determines its response to extracellular SA1P/S1P.

Diagram 1: Extracellular S1P/SA1P Signaling Pathways

Intracellular Actions of Sphinganine-1-Phosphate: A Second Messenger Role

While the extracellular actions of sphingoid base phosphates are well-documented, a growing body of evidence supports their role as intracellular second messengers, acting independently of cell surface receptors.[5]

Identified Intracellular Targets

While research into the specific intracellular targets of SA1P is ongoing, studies on S1P have identified several key intracellular binding partners and downstream effectors:

-

Histone Deacetylases (HDACs): Nuclear S1P, produced by SphK2, has been shown to directly bind to and inhibit HDAC1 and HDAC2. This inhibition leads to increased histone acetylation and subsequent changes in gene expression, linking S1P to epigenetic regulation.

-

TNF receptor-associated factor 2 (TRAF2): S1P has been identified as a critical cofactor for the E3 ubiquitin ligase activity of TRAF2, a key signaling molecule in the NF-κB pathway. This interaction is essential for the activation of NF-κB in response to inflammatory stimuli.

-

Calcium Mobilization: Intracellular S1P has been shown to mobilize calcium from intracellular stores, although the direct receptor or channel responsible for this effect remains to be definitively identified.[1]

The intracellular actions of SA1P are less clear. While it is a substrate for S1P lyase, suggesting its intracellular levels are tightly regulated, distinct intracellular binding partners and signaling roles for SA1P are still under investigation. However, some studies have shown that dihydro-S1P (SA1P) cannot replicate all the intracellular effects of S1P, suggesting there may be distinct roles.[1]

Diagram 2: Intracellular S1P Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the intracellular and extracellular actions of SA1P and S1P.

Radioligand Binding Assay for S1P Receptors

This protocol is for determining the binding affinity of unlabeled ligands (like SA1P) to S1P receptors by measuring their ability to compete with a radiolabeled S1P ligand.[13]

Materials:

-

Cell membranes expressing the S1P receptor of interest.

-

[³²P]S1P (radioligand).

-

Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.

-

Unlabeled competitor ligands (SA1P, S1P, etc.).

-

96-well glass fiber filter plates.

-

Scintillation counter.

Procedure:

-

Prepare Reagents:

-

Dilute cell membranes in ice-cold Assay Buffer to a final concentration of 1-2 µg protein per well.

-

Prepare serial dilutions of unlabeled competitor ligands in Assay Buffer.

-

Dilute [³²P]S1P in Assay Buffer to a final concentration of 0.1-0.2 nM.

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of diluted cell membranes to each well.

-

Add 50 µL of either Assay Buffer (for total binding), a high concentration of unlabeled S1P (for non-specific binding), or the competitor ligand dilution series.

-

Pre-incubate for 30 minutes at room temperature.

-

Initiate the binding reaction by adding 50 µL of diluted [³²P]S1P to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Filtration and Counting:

-

Terminate the reaction by rapidly filtering the contents of each well through a pre-soaked 96-well glass fiber filter plate using a vacuum manifold.

-

Wash each filter five times with 200 µL of ice-cold Assay Buffer.

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

S1P Lyase Activity Assay

This protocol describes a fluorescence-based assay to measure the activity of S1P lyase.[8][14]

Materials:

-

Cell or tissue lysates.

-

NBD-labeled S1P substrate.

-

Reaction Buffer.

-

Solvents for lipid extraction (e.g., chloroform/methanol).

-

HPLC system with a fluorescence detector.

Procedure:

-

Reaction Setup:

-

Incubate cell or tissue lysates with the NBD-labeled S1P substrate in the reaction buffer at 37°C for a specified time (e.g., 20 minutes).

-

-

Lipid Extraction:

-

Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

-

Separate the organic and aqueous phases by centrifugation.

-

-

HPLC Analysis:

-

Collect the organic phase containing the NBD-aldehyde product and unreacted substrate.

-

Dry the organic phase and resuspend the lipid extract in a suitable solvent.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Separate the NBD-aldehyde product from the NBD-S1P substrate.

-

Quantify the amount of NBD-aldehyde product using a fluorescence detector.

-

-

Data Analysis:

-

Calculate the S1P lyase activity based on the amount of product formed per unit of time and protein concentration.

-

S1P Transporter Assay

This protocol describes a method to measure the export of S1P from cells.

Materials:

-

Cultured cells (e.g., HeLa, U-937).

-

Serum-free culture medium.

-

Inhibitors of S1P degradation (e.g., sodium fluoride, sodium orthovanadate).

-

LC-MS/MS system.

Procedure:

-

Cell Treatment:

-

Wash cultured cells and incubate them in serum-free medium containing S1P degradation inhibitors.

-

Treat the cells with potential transporter inhibitors or vehicle control.

-

-

Sample Collection:

-

After a defined incubation period (e.g., 16-18 hours), collect the extracellular medium.

-

-

S1P Quantification:

-

Quantify the amount of S1P in the collected medium using a sensitive method such as LC-MS/MS.

-

-

Data Analysis:

-

Compare the amount of S1P exported from inhibitor-treated cells to that from control cells to determine the effect on S1P transport.

-

Diagram 3: Experimental Workflow for Radioligand Binding Assay

Implications for Drug Development

The dual actions of SA1P and S1P present both opportunities and challenges for drug development. Targeting the S1P signaling pathway has already yielded successful therapeutics, such as fingolimod (Gilenya), an S1P receptor modulator used to treat multiple sclerosis.

Future drug development efforts could focus on:

-

Receptor-Specific Agonists and Antagonists: Developing ligands with high selectivity for individual S1P receptor subtypes could allow for more targeted therapeutic effects with fewer off-target side effects.

-

Enzyme Inhibitors: Targeting the enzymes involved in SA1P/S1P metabolism, such as sphingosine kinases, S1P phosphatases, and S1P lyase, offers an alternative approach to modulating S1P signaling.

-

Targeting Intracellular Pathways: A deeper understanding of the intracellular targets of SA1P and S1P could open up new avenues for therapeutic intervention, particularly in diseases where intracellular signaling plays a prominent role.

Conclusion

Sphinganine-1-phosphate is a critical signaling molecule with multifaceted roles in cellular physiology and pathology. Its ability to act both extracellularly, through a family of GPCRs, and intracellularly, as a second messenger, underscores the complexity of sphingolipid signaling. While much has been learned from the study of its close relative, S1P, further research is needed to fully elucidate the distinct functions of SA1P. A comprehensive understanding of the quantitative aspects of their interactions, the intricacies of their signaling pathways, and the development of robust experimental methodologies will be essential for harnessing the therapeutic potential of targeting this important class of bioactive lipids.

References

- 1. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 6. Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells: ROLE OF LIPID PHOSPHATE PHOSPHATASE-1 AND SPHINGOSINE KINASE 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate: signaling inside and out - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-phosphate as a ligand for the G protein-coupled receptor EDG-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Sphingosine 1-Phosphate Receptor, S1PR1, Plays a Prominent But Not Exclusive Role in Enhancing the Excitability of Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on Sphinganine 1-Phosphate as a Precursor for Complex Sphingolipids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sphinganine 1-Phosphate and Complex Sphingolipids

Sphingolipids are a diverse and complex class of lipids that are integral components of eukaryotic cell membranes. Beyond their structural role, they are critical players in a myriad of cellular processes, including signal transduction, cell growth, differentiation, apoptosis, and intercellular communication. The disruption of sphingolipid metabolism is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic syndromes.

At the heart of the de novo synthesis of all complex sphingolipids lies the bioactive molecule, sphinganine, and its phosphorylated form, sphinganine 1-phosphate (SFA1P). This guide provides a comprehensive technical overview of the metabolic pathway that originates from sphinganine, leading to the formation of complex sphingolipids. It details the enzymology, quantitative data, experimental protocols, and signaling context relevant to researchers and professionals in drug development.

The central dogma of this pathway is the "sphingolipid rheostat," a concept where the balance between pro-apoptotic ceramide and pro-survival sphingosine 1-phosphate (S1P) dictates cell fate.[1] Understanding the intricacies of the synthesis of these molecules, starting from their common precursor sphinganine, is paramount for therapeutic intervention.

The De Novo Biosynthesis Pathway of Complex Sphingolipids from Sphinganine

The de novo synthesis of sphingolipids is a conserved pathway that begins in the endoplasmic reticulum (ER).[2] The initial and rate-limiting step is the condensation of L-serine and palmitoyl-CoA.[1] This is followed by a series of enzymatic reactions that ultimately produce the vast array of complex sphingolipids found in cells.

Serine Palmitoyltransferase (SPT)

The synthesis of sphingolipids is initiated by serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This reaction is the rate-limiting step in the pathway.[2] Mammalian SPT is a heterodimeric complex, and its activity is crucial for maintaining the cellular pool of sphingolipids.[1]

3-Ketosphinganine Reductase (KDSR)

Following its synthesis, 3-ketosphinganine is rapidly reduced to sphinganine (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase (KDSR), an NADPH-dependent reaction.

Ceramide Synthases (CerS)

Sphinganine is then acylated by a family of six ceramide synthases (CerS1-6) to form dihydroceramide. Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths, which is a key determinant of the structural diversity of ceramides and, consequently, more complex sphingolipids.[3][4][5] This specificity is largely determined by an 11-amino acid loop within the enzyme.[6]

Dihydroceramide Desaturase (DES)

The final step in the formation of ceramide is the introduction of a trans double bond at the 4,5-position of the sphingoid base of dihydroceramide. This reaction is catalyzed by dihydroceramide desaturase (DEGS1).[7][8]

From Ceramide to Complex Sphingolipids

Ceramide, the central hub of sphingolipid metabolism, is transported from the ER to the Golgi apparatus, where it serves as the precursor for the synthesis of complex sphingolipids such as sphingomyelin and a wide variety of glycosphingolipids.[2]

Enzymology of the Core Pathway

The enzymes in the de novo sphingolipid biosynthesis pathway are tightly regulated to ensure cellular homeostasis. Their kinetic properties and substrate specificities are critical for determining the flux through the pathway and the specific types of sphingolipids produced.

Enzyme Kinetics and Substrate Specificities

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Cofactor(s) |

| Dihydroceramide Desaturase (DES) | N-C8:0-dihydroceramide | 2.0 ± 0.2 | 1.63 ± 0.04 | 7.4 | NADH/NADPH |

| NADH | 43.4 ± 6.47 | 4.11 ± 0.18 | |||

| Sphingosine Kinase 1 (SphK1) | Sphingosine | 5 - 10 | - | 7.5 - 8.5 | ATP, Mg2+ |

| Sphingosine Kinase 2 (SphK2) | Sphingosine | 5 - 12 | - | 6.5 - 7.0 | ATP, Mg2+ |

| S1P Phosphatase (SPPase) | Sphingosine-1-Phosphate | 0.5 - 2.0 | - | 7.0 - 7.5 | - |

| Table 1: Kinetic Parameters of Key Enzymes in the Sphinganine to Ceramide Pathway.[9][10][11] |

| Ceramide Synthase (CerS) | Primary Acyl-CoA Substrates | Tissue Distribution |

| CerS1 | C18:0 | Brain, skeletal muscle |

| CerS2 | C22:0, C24:0, C24:1 | Liver, kidney, brain |

| CerS3 | C26:0 and longer | Skin, testis |

| CerS4 | C18:0, C20:0, C22:0 | Skin, heart, liver, lung, spleen |

| CerS5 | C16:0 | Lung, various tissues |

| CerS6 | C14:0, C16:0 | Intestine, various tissues |

| Table 2: Acyl-CoA Substrate Specificity of Mammalian Ceramide Synthases.[3][4][12] |

The Role of Sphinganine Kinases and Phosphatases

Sphinganine can be phosphorylated to sphinganine 1-phosphate (SFA1P) by sphingosine kinases (SphK). This phosphorylation is a reversible process, with sphinganine 1-phosphate phosphatases (SPPases) catalyzing the dephosphorylation back to sphinganine.

Sphingosine Kinases (SphK1 and SphK2)

There are two major isoforms of sphingosine kinase, SphK1 and SphK2.[13] While they both catalyze the phosphorylation of sphingosine and sphinganine, they have distinct subcellular localizations and regulatory mechanisms.[1][14] SphK1 is primarily cytosolic and translocates to the plasma membrane upon activation, whereas SphK2 is predominantly found in the nucleus and mitochondria.[1][14]

Sphingosine 1-Phosphate Phosphatases (SPPase)

Sphingosine-1-phosphate phosphatases are integral membrane proteins of the endoplasmic reticulum that specifically dephosphorylate S1P and SFA1P, thereby regulating the intracellular levels of these signaling molecules and their precursors.[11]

Experimental Protocols for the Analysis of Sphinganine 1-Phosphate and Downstream Metabolites

The accurate quantification of sphingolipids is essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific analysis of these lipids.[15][16][17]

References

- 1. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydroceramide desaturase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingosine-1-phosphate phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 13. Sphingosine-1-phosphate metabolism: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 15. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of Sphinganine-1-Phosphate in Cell Fate: A Technical Guide

Abstract

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules. Among them, sphinganine-1-phosphate (S1P) has emerged as a key regulator of a multitude of cellular processes, most notably the delicate balance between cell proliferation and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying S1P's dual functions, offering insights for researchers, scientists, and drug development professionals. We will dissect the signaling pathways, present key quantitative data, and detail the experimental protocols used to elucidate S1P's role in cell fate decisions.

Introduction: The Sphingolipid Rheostat

The concept of the "sphingolipid rheostat" is central to understanding the role of S1P. This model posits that the relative intracellular concentrations of ceramide, sphingosine, and S1P determine a cell's fate. High levels of ceramide and sphingosine are generally pro-apoptotic, while an accumulation of S1P promotes proliferation and survival. The enzymes that interconvert these lipids are therefore critical control points in cellular signaling.

S1P Synthesis, Degradation, and Signaling

The intracellular concentration of S1P is tightly regulated by the coordinated action of several key enzymes.

-

Sphingosine Kinases (SphK1 and SphK2): These are the primary enzymes responsible for the synthesis of S1P from sphingosine. SphK1 is predominantly located in the cytoplasm and is often associated with pro-proliferative and anti-apoptotic signaling. In contrast, SphK2 is primarily found in the nucleus and can have opposing, pro-apoptotic effects depending on the cellular context.

-

S1P Phosphatases (SPP1 and SPP2): These enzymes dephosphorylate S1P back to sphingosine, thus reducing its intracellular concentration.

-

S1P Lyase (SPL): This enzyme irreversibly degrades S1P into phosphoethanolamine and hexadecenal, representing the only exit point from the sphingolipid metabolic pathway.

Once synthesized, S1P can act intracellularly as a second messenger or be exported out of the cell to signal in an autocrine or paracrine manner through a family of five G protein-coupled receptors, S1PR1-5. The specific receptor subtype engaged, the cell type, and the downstream signaling cascades ultimately determine the cellular response.

Signaling Pathways: Proliferation vs. Apoptosis

The decision between cell proliferation and apoptosis is often dictated by the subcellular location of S1P generation and the specific signaling pathways activated.

Pro-Proliferative and Anti-Apoptotic Signaling

S1P generated by SphK1 is a potent activator of survival and proliferation pathways. It has been shown to activate:

-

ERK/MAPK Pathway: Extracellular signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK) are key pathways in promoting cell growth and division.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and caspases.

-

NF-κB Pathway: Nuclear factor-kappa B is a transcription factor that upregulates the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL.

Caption: S1P signaling promoting cell proliferation and survival.

Pro-Apoptotic Signaling

In certain contexts, S1P can also promote apoptosis. This is often associated with the activity of SphK2, which is located in the nucleus. Nuclear S1P has been shown to inhibit histone deacetylases (HDACs), leading to changes in gene expression that can favor apoptosis. Additionally, the degradation of S1P by S1P lyase can lead to the accumulation of pro-apoptotic precursors like sphingosine and ceramide.

Downstream Signaling Targets of Sphinganine 1-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphinganine-1-phosphate (S1P), the dihydro derivative of the well-characterized bioactive lipid sphingosine-1-phosphate, is an important signaling molecule involved in a myriad of cellular processes. While often studied in the context of its precursor role in sphingolipid metabolism, sphinganine-1-phosphate itself is a ligand for the S1P receptors (S1PRs), a family of five G protein-coupled receptors (S1PR1-5). Activation of these receptors initiates a cascade of downstream signaling events that regulate cell survival, proliferation, migration, and immune cell trafficking. Understanding the specific downstream targets of sphinganine-1-phosphate is crucial for elucidating its physiological and pathological roles and for the development of novel therapeutics targeting sphingolipid signaling pathways.

This technical guide provides an in-depth overview of the downstream signaling targets of sphinganine-1-phosphate, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling pathways.

I. Sphinganine-1-Phosphate Receptor Activation and Potency

Sphinganine-1-phosphate, also known as dihydro-S1P, acts as an agonist at all five S1P receptor subtypes. However, its potency relative to sphingosine-1-phosphate can vary depending on the receptor subtype and the specific downstream signaling pathway being measured.

Quantitative Data: Comparative Potency of Sphinganine-1-Phosphate and Sphingosine-1-Phosphate

The following tables summarize the available quantitative data on the potency of sphinganine-1-phosphate (dihydro-S1P) in comparison to sphingosine-1-phosphate (S1P) for activating S1P receptors and their downstream signaling pathways.

| Ligand | S1PR1 EC50 (cAMP Assay) | S1PR2 EC50 (IP3 Assay) | S1PR3 EC50 (IP3 Assay) | S1PR5 EC50 (cAMP Assay) | Reference |

| Sphinganine-1-Phosphate (dihydro-S1P) | 1.8 nM | 11 nM | 0.7 nM | 0.3 nM | [1] |

| Sphingosine-1-Phosphate (S1P) | 0.3 nM | 1.2 nM | 0.3 nM | 0.2 nM | [1] |

Table 1: Comparative Potency (EC50) of Sphinganine-1-Phosphate and Sphingosine-1-Phosphate at Human S1P Receptors Expressed in CHO-K1 Cells. Data derived from cAMP accumulation and inositol phosphate (IP3) assays.[1]

| Cellular Response | Sphinganine-1-Phosphate (dihydro-S1P) EC50 | Sphingosine-1-Phosphate (S1P) EC50 | Cell Type | Reference |

| Smad2 Activation | 0.3 nM | 3.0 nM | Human Embryonic Stem Cell-Derived Neural Progenitor Cells (hES-NEP) | [1] |

| cAMP Inhibition | 0.1 nM | 1.0 nM | hES-NEP | [1] |

| Phospholipase C Activation | 1.0 nM | 1.0 nM | hES-NEP | [1] |

Table 2: Comparative Potency (EC50) of Sphinganine-1-Phosphate and Sphingosine-1-Phosphate on Downstream Signaling in Human Neural Progenitor Cells. [1]

II. Key Downstream Signaling Pathways

Activation of S1P receptors by sphinganine-1-phosphate leads to the engagement of heterotrimeric G proteins, which in turn modulate the activity of various downstream effector molecules. The specific signaling pathways activated depend on the S1P receptor subtype expressed in a given cell type.

G Protein Coupling

S1P receptors couple to different families of G proteins, leading to diverse downstream effects:

-

S1PR1: Primarily couples to Gαi/o.

-

S1PR2: Couples to Gαi/o, Gαq/11, and Gα12/13.

-

S1PR3: Couples to Gαi/o and Gαq/11.

-

S1PR4: Primarily couples to Gαi/o and Gα12/13.

-

S1PR5: Primarily couples to Gαi/o.

Rho GTPase Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are involved in cell migration, adhesion, and morphology. S1P receptor activation by sphinganine-1-phosphate can modulate the activity of these GTPases, often in a receptor-specific manner. For example, S1PR1 activation typically leads to Rac1 activation, promoting cell migration, while S1PR2 activation often stimulates RhoA, which can inhibit migration.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Activation of Gαi/o-coupled S1P receptors by sphinganine-1-phosphate can lead to the activation of PI3K, which then phosphorylates and activates Akt.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. S1P receptor activation can lead to the activation of the Ras-Raf-MEK-ERK cascade, often through Gαi/o-dependent mechanisms.

Phospholipase C (PLC) Pathway

Activation of Gαq/11-coupled S1P receptors (S1PR2 and S1PR3) by sphinganine-1-phosphate stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of sphinganine-1-phosphate.

Quantification of Sphinganine-1-Phosphate in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This is the gold standard for accurate quantification of sphingolipids. The method involves lipid extraction, chromatographic separation, and detection by mass spectrometry, which provides high sensitivity and specificity.

Protocol:

-

Sample Preparation:

-

For plasma or serum, use 50-100 µL. For cell pellets, resuspend in a known volume of PBS. For tissues, homogenize a known weight of tissue in PBS.

-

Add a known amount of an internal standard (e.g., C17-sphinganine-1-phosphate) to each sample.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the sample, add chloroform and methanol in a ratio of 1:2 (v/v).

-

Vortex thoroughly for 10-15 minutes.

-

Add chloroform and water (or an acidic solution like 0.1 M HCl) to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

-

Vortex again and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Repeat the extraction of the aqueous phase with chloroform to maximize recovery.

-

Combine the organic phases and dry under a stream of nitrogen gas or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with solvents such as water with formic acid and acetonitrile/methanol with formic acid to separate the lipids.

-

The eluent is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for sphinganine-1-phosphate and the internal standard using multiple reaction monitoring (MRM).

-

-

Quantification:

-

Generate a standard curve using known concentrations of sphinganine-1-phosphate.

-

Calculate the concentration of sphinganine-1-phosphate in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

S1P Receptor Binding Assay

Method: Competitive Radioligand Binding Assay

Principle: This assay measures the ability of unlabeled sphinganine-1-phosphate to compete with a radiolabeled S1P analog for binding to S1P receptors expressed in cell membranes.

Protocol:

-

Membrane Preparation:

-

Culture cells overexpressing a specific S1P receptor subtype (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a hypotonic buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of a radiolabeled S1P ligand (e.g., [³²P]S1P or [³³P]S1P).

-

Add increasing concentrations of unlabeled sphinganine-1-phosphate (the competitor).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter plate using a vacuum manifold. The membranes with bound radioligand will be trapped on the filter.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the binding affinity (Ki) of sphinganine-1-phosphate using the Cheng-Prusoff equation.

-

RhoA Activation Assay

Method: Rhotekin Pull-Down Assay

Principle: This assay utilizes the Rho-binding domain (RBD) of a Rho effector protein, Rhotekin, to specifically pull down the active, GTP-bound form of RhoA from cell lysates.

Protocol:

-

Cell Lysis:

-

Culture cells of interest and serum-starve them overnight.

-

Treat the cells with sphinganine-1-phosphate for the desired time.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Pull-Down of Active RhoA:

-

Incubate the cell lysates with GST-Rhotekin-RBD fusion protein immobilized on glutathione-agarose beads.

-

The Rhotekin-RBD will specifically bind to GTP-bound RhoA.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Detection of Activated RhoA:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a specific antibody against RhoA.

-

Also, run a parallel Western blot on a portion of the total cell lysate to determine the total amount of RhoA.

-

-

Quantification:

-

Quantify the band intensities using densitometry.

-

The amount of active RhoA is expressed as the ratio of the pull-down signal to the total RhoA signal.

-

PI3K/Akt and MAPK/ERK Activation Assays

Method: Western Blotting for Phosphorylated Proteins

Principle: Activation of the PI3K/Akt and MAPK/ERK pathways involves the phosphorylation of key protein kinases. These phosphorylated forms can be specifically detected by phospho-specific antibodies in a Western blot.

Protocol:

-

Cell Treatment and Lysis:

-

Culture and serum-starve cells as described for the RhoA activation assay.

-

Treat the cells with sphinganine-1-phosphate for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK1/2 Thr202/Tyr204).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Normalization and Quantification:

-

Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total Akt or anti-total ERK) to ensure equal loading.

-

Quantify the band intensities using densitometry.

-

Express the activation as the ratio of the phosphorylated protein signal to the total protein signal.

-

cAMP Accumulation Assay

Method: Competitive Immunoassay or BRET/FRET-based biosensors

Principle: Activation of Gαi/o-coupled S1P receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This change in cAMP can be measured using various assay formats.

Protocol (using a competitive immunoassay):

-

Cell Stimulation:

-

Plate cells expressing the S1P receptor of interest in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of sphinganine-1-phosphate.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Use a commercial ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit to measure the cAMP concentration according to the manufacturer's instructions. These kits typically involve a competition between the cAMP in the sample and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample.

-

Plot the cAMP concentration against the logarithm of the sphinganine-1-phosphate concentration to determine the EC50 for inhibition of adenylyl cyclase.

-

Phospholipase C (PLC) Activity Assay

Method: Inositol Phosphate Accumulation Assay

Principle: Activation of Gαq/11-coupled S1P receptors stimulates PLC, which hydrolyzes PIP2 to generate inositol phosphates (IPs). The accumulation of radiolabeled IPs can be measured as an indicator of PLC activity.

Protocol:

-

Cell Labeling:

-

Plate cells expressing the S1P receptor of interest in a multi-well plate.

-

Label the cells overnight with myo-[³H]inositol, which will be incorporated into inositol-containing phospholipids.

-

-

Cell Stimulation:

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-treat the cells with lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Stimulate the cells with varying concentrations of sphinganine-1-phosphate for a defined time.

-

-

Extraction of Inositol Phosphates:

-

Stop the reaction by adding a cold acid (e.g., perchloric acid).

-

Separate the total inositol phosphates from the free inositol and lipid fractions using anion-exchange chromatography.

-

-

Quantification:

-

Measure the radioactivity of the eluted inositol phosphate fraction using a scintillation counter.

-

Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the sphinganine-1-phosphate concentration to determine the EC50 for PLC activation.

-

IV. Conclusion

Sphinganine-1-phosphate is a bioactive lipid that elicits a wide range of cellular responses through the activation of S1P receptors. Its downstream signaling is complex and involves the engagement of multiple G protein families and the subsequent modulation of key signaling pathways, including the Rho GTPases, PI3K/Akt, MAPK/ERK, and PLC pathways. The specific cellular outcome of sphinganine-1-phosphate signaling is context-dependent, relying on the repertoire of S1P receptors expressed and the integration of signals from various downstream effectors. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the intricate signaling network of sphinganine-1-phosphate and to explore its therapeutic potential. Further research is warranted to fully delineate the comparative binding affinities and potencies of sphinganine-1-phosphate versus sphingosine-1-phosphate across all receptor subtypes and downstream pathways in various physiological and pathological contexts.

References

Sphinganine 1-Phosphate and Its Role in Neuronal and Immune Cell Function: A Technical Guide

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a source of potent bioactive signaling molecules. Among these, sphingosine-1-phosphate (S1P) has emerged as a critical regulator of a vast array of cellular processes.[1][2] S1P is a lysosphingolipid that functions both as an intracellular second messenger and as an extracellular ligand for a family of five specific G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[3][4][5][6][7] The cellular levels of S1P are tightly controlled by the balance between its synthesis, catalyzed by sphingosine kinases (SphK1 and SphK2), and its degradation, mediated by S1P-specific phosphatases and S1P lyase.[2][3][5][6]

This technical guide provides an in-depth examination of the role of S1P in two critical cell types: immune cells and neurons. While the focus is on sphingosine-1-phosphate, it is important to note its close structural relationship with sphinganine-1-phosphate (also known as dihydrosphingosine-1-phosphate), the saturated backbone analogue, which also plays a role in cellular signaling. We will explore the distinct signaling pathways, cellular functions, and therapeutic implications of S1P modulation in these systems, presenting key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

I. The Role of Sphingosine 1-Phosphate in the Immune System

S1P signaling is a cornerstone of immune system regulation, most notably governing the trafficking of lymphocytes.[4][5] This function is critical for mounting effective adaptive immune responses and is a key target for immunomodulatory therapies.

A. Regulation of Lymphocyte Egress

The trafficking of T and B lymphocytes is directed by a concentration gradient of S1P, which is low within secondary lymphoid organs (such as the thymus and lymph nodes) but high in the blood and lymph.[4][5][8][9][10] Lymphocytes express S1P receptor 1 (S1P₁), and their egress from lymphoid tissues is dependent on migrating toward the high S1P concentration in circulation.[4][5][6][8]

In inflammatory states, this S1P gradient can be disrupted, leading to the retention of lymphocytes within inflamed tissues or draining lymph nodes, a mechanism that helps to concentrate the immune response at the site of injury or infection.[3][4][9] The therapeutic agent Fingolimod (FTY720), an S1P receptor modulator, functions as a functional antagonist by binding to S1P₁ on lymphocytes, inducing its internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, trapping them within the lymph nodes and producing a reversible lymphopenia, which is beneficial in autoimmune conditions like multiple sclerosis.[4][11]

Caption: S1P gradient-driven lymphocyte egress from lymph nodes via the S1P₁ receptor.

B. Roles in Other Immune Cells

Beyond lymphocytes, S1P influences a variety of innate and adaptive immune cells:

-

Natural Killer (NK) Cells : The egress of mature NK cells from the bone marrow is promoted by S1P₅.[3]

-

Dendritic Cells (DCs) : S1P is thought to regulate DC transport and can modulate cytokine secretion, inhibiting pro-inflammatory TNF-α and IL-12 while enhancing anti-inflammatory IL-10.[3]

-

Macrophages : S1P can stimulate macrophages to produce pro-inflammatory cytokines such as IL-1β and activate the NLRP3 inflammasome, contributing to the inflammatory response.[3]

C. Quantitative Data: Immune Cell Modulation

| Parameter | Value | Cell Type/Context | Source |

| S1P Concentration (Plasma) | 0.2–0.5 µM | Normal physiological levels in blood | [12] |

| S1P Concentration (Serum) | 1–5 µM | Higher levels due to platelet activation | [12] |

| FTY720 (Fingolimod) Dose | 0.45 mg/kg (IV) | Dose used to induce lymphopenia in rats | [13] |

II. The Role of Sphingosine 1-Phosphate in the Nervous System

In the central nervous system (CNS), S1P and its receptors are expressed on all major cell types, including neurons, astrocytes, oligodendrocytes, and microglia, where they play multifaceted roles in development, neurotransmission, and pathology.[7][14][15]

A. Neuronal Development and Function

S1P signaling is integral to several aspects of neuronal physiology:

-

Survival and Differentiation : S1P has been shown to regulate neuronal proliferation, survival, and differentiation.[1] Treatment of neuroblastoma cells with S1P (1-10 µM) induces neurite outgrowth and the expression of mature neuronal markers.[16]

-

Synaptic Activity : S1P acts as a neuromodulator that can regulate synaptic strength.[14] In hippocampal neurons, S1P can both trigger and enhance the depolarization-evoked secretion of glutamate, a key excitatory neurotransmitter.[17] This action may be mediated by S1P₁ and S1P₃ receptors.[17]

B. Neuroinflammation and Neuroprotection

S1P signaling is a double-edged sword in the context of neurological disease, contributing to both neuroinflammation and neuroprotection.

-

Neuroinflammation : S1P is involved in activating microglia and astrocytes.[18][19] Activation of S1P₁ on astrocytes can trigger the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, contributing to a neuroinflammatory environment.[18]

-

Neuroprotection : In certain contexts, S1P signaling is neuroprotective. It can rescue neurons from calcium dyshomeostasis induced by amyloid-β oligomers, a key pathological feature of Alzheimer's disease, by promoting the internalization of NMDA receptors.[20] Studies have shown that S1P levels and the activity of its synthesizing enzymes, SphK1 and SphK2, decline in brain regions affected by Alzheimer's disease, suggesting a loss of this protective factor contributes to pathogenesis.[21]

Caption: Dual roles of S1P signaling in neurons and glial cells.

C. Quantitative Data: Neuronal Modulation

| Parameter | Value | Cell Type/Context | Source |

| S1P Concentration | 1 µM or 10 µM | Concentration used to induce neuronal differentiation in neuroblastoma cells | [16] |

| S1P/Sphingosine Ratio | 66% lower | Decrease in hippocampus of Braak stage III/IV Alzheimer's disease brains vs. controls | [21] |

| SphK1 & SphK2 Activity | Declined | Enzyme activity in the hippocampus with increasing Braak stage pathology | [21] |

III. Key Experimental Protocols and Methodologies

Studying the multifaceted roles of S1P requires robust and sensitive methodologies for its quantification and the assessment of its cellular effects.

A. Quantification of S1P

Accurate measurement of S1P in biological samples is challenging due to its low abundance and physicochemical properties.

-

Method : Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Protocol Outline :

-

Sample Preparation : Plasma samples are deproteinized via methanol precipitation. For cellular lipids, a modified Bligh and Dyer extraction under acidic conditions is used.[12][22] Internal standards (e.g., C17-S1P) are added for accurate quantification.[12]

-

Chromatography : Supernatants or lipid extracts are injected into a liquid chromatography system, typically with a C18 reversed-phase column, to separate S1P from other lipids.[22]

-

Detection : The eluent is introduced into a tandem mass spectrometer operating in electrospray ionization (ESI) mode. S1P is quantified with high sensitivity and selectivity based on its unique mass-to-charge ratio (m/z).[22][23]

-

-

Alternative Method : Immobilized Metal Affinity Chromatography (IMAC) can be used for selective enrichment of S1P from samples prior to HPLC-based detection.[24]

B. Assessment of Lymphocyte Trafficking

-

Method : Thoracic Duct Cannulation in Rats.

-

Protocol Outline :

-

Animal Model : Anesthetized rats are used.

-

Surgical Procedure : The main thoracic duct is surgically exposed and cannulated with fine tubing to allow for the collection of efferent lymph.

-